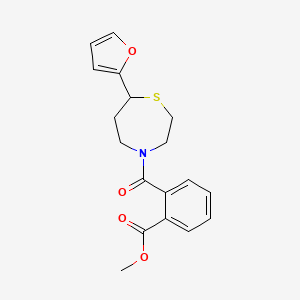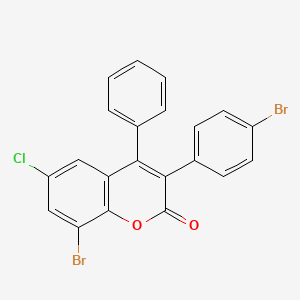
N-(5-(4-(N,N-ジメチルスルファモイル)フェニル)-1,3,4-オキサジアゾール-2-イル)-2-(4-(エチルチオ)フェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O4S2 and its molecular weight is 446.54. The purity is usually 95%.
BenchChem offers high-quality N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
蛍光性有機ナノ粒子
この化合物は、蛍光性有機ナノ粒子を製造するためのビルディングブロックとして使用されてきました。具体的には、これらのナノ構造を生成するための前駆体として役立ちます。研究者は、元の化合物のすべてのアミン水素をメチル基で置換することにより、この化合物のアナログである4-(N,N-ジメチル)アミノ-N-メチルフタリミド(DMP)を合成しました。 この置換により、これらの分子の凝集挙動に対する分子間水素結合相互作用(N–H⋯)の影響を研究することができます .
光物理的挙動
4-アミノフタリミド(AP)とDMPの両方が、分子と凝集の両方で特徴付けられています。興味深いことに、AP凝集体は、APの分子形態と比較して青方偏移した吸収帯を示し、一方、DMP凝集体は、DMPの分子形態と比較して赤方偏移した吸収帯を示します。これらの吸収データは、それぞれAPとDMPのH凝集体とJ凝集体の形成を示しています。分子自己集合の原因となる分子間相互作用は、X線結晶解析を用いて研究されています。X線解析は、APでは強い分子間水素結合相互作用を示していますが、DMPの場合には弱い相互作用(C–H⋯O、C–H⋯π)しか示していません。これらの相互作用の性質が異なることにより、異なる凝集モードが生じます。 理論的研究(DFTとTD-DFT)は、これらの凝集モードがこれらのシステムの光学特性にどのように影響するかをさらに調査しています .
作用機序
Target of Action
Similar compounds with (thio)urea derivatives have been used as organocatalysts in organic chemistry . They are known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its targets through double hydrogen bonding . This interaction can activate substrates and stabilize partially developing negative charges in the transition states .
Biochemical Pathways
Similar compounds have been extensively used in promoting organic transformations . Therefore, it can be hypothesized that this compound might also influence various biochemical pathways leading to different organic transformations.
Result of Action
Similar compounds have been known to activate substrates and stabilize partially developing negative charges, leading to various organic transformations . Therefore, it can be hypothesized that this compound might have similar effects at the molecular and cellular level.
特性
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-4-29-16-9-5-14(6-10-16)13-18(25)21-20-23-22-19(28-20)15-7-11-17(12-8-15)30(26,27)24(2)3/h5-12H,4,13H2,1-3H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUVBHFLHGOMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2479297.png)
![2,4-dichloro-3-methyl-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide](/img/structure/B2479301.png)
![2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide](/img/structure/B2479302.png)

![{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride](/img/structure/B2479305.png)
![N-(2,5-dimethylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2479306.png)
![ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl}sulfanyl)acetate](/img/structure/B2479308.png)


![4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2479314.png)

![1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol](/img/structure/B2479318.png)
![tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B2479319.png)
